2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a thiophenyl group, a trifluoromethyl group, and a triazolopyridinyl group . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, from 2-chloropyrazine through the chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Physical And Chemical Properties Analysis
The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s physical and chemical properties, but specific details about these properties are not available.Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is a precursor in the synthesis of innovative heterocycles, demonstrating its versatility in creating structures like pyrrole, pyridine, and thiophene derivatives. These synthesized compounds have shown potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis, highlighting their importance in agricultural chemical research (A. Fadda et al., 2017).
Anticancer Applications
Modifications of similar triazolopyridine acetamide compounds have been explored for their anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers achieved compounds with potent antiproliferative activities against human cancer cell lines, alongside reduced toxicity. This underscores the compound's potential in medicinal chemistry for developing new anticancer agents (Xiao-meng Wang et al., 2015).
Metal-Free Synthesis of Triazolopyridines
The compound also plays a role in the metal-free synthesis of biologically significant 1,2,4-triazolopyridines. Through a novel strategy involving oxidative N-N bond formation, researchers have developed an efficient approach to construct the triazolopyridine skeleton, opening new avenues for the synthesis of biologically active molecules (Zisheng Zheng et al., 2014).
Antimicrobial Agents
Another application involves the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Through a series of chemical reactions, compounds were obtained that inhibit mediator release, a critical factor in asthma. Some derivatives exhibited promising activity, paving the way for new therapeutic options for asthma (J. Medwid et al., 1990).
Luminescent Lanthanide Complexes
Research into thiophene-derivatized pybox complexes with Eu(III) and Tb(III) ions demonstrates the compound's utility in creating luminescent materials. These complexes show significant potential for applications in optical devices and sensors due to their high luminescence efficiencies (A. de Bettencourt-Dias et al., 2007).
properties
IUPAC Name |
2-thiophen-3-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)10-1-3-21-11(6-10)19-20-12(21)7-18-13(22)5-9-2-4-23-8-9/h1-4,6,8H,5,7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISWIABYCNUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CNC(=O)CC3=CSC=C3)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.